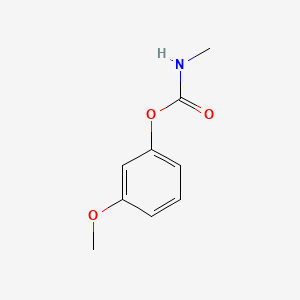

3-Methoxyphenyl methylcarbamate

説明

BenchChem offers high-quality 3-Methoxyphenyl methylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxyphenyl methylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

3938-28-1 |

|---|---|

分子式 |

C9H11NO3 |

分子量 |

181.19 g/mol |

IUPAC名 |

(3-methoxyphenyl) N-methylcarbamate |

InChI |

InChI=1S/C9H11NO3/c1-10-9(11)13-8-5-3-4-7(6-8)12-2/h3-6H,1-2H3,(H,10,11) |

InChIキー |

QHZWXMFBIJJCEB-UHFFFAOYSA-N |

正規SMILES |

CNC(=O)OC1=CC=CC(=C1)OC |

製品の起源 |

United States |

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of 3-Methoxyphenyl methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, this guide is crafted to provide a comprehensive and technically robust understanding of the environmental journey of 3-Methoxyphenyl methylcarbamate, a compound of interest in various scientific domains. This document moves beyond a simple recitation of facts, delving into the "why" behind the observed degradation phenomena and the experimental designs used to elucidate them. Our focus is on building a self-validating framework of knowledge, grounded in authoritative scientific literature, to empower researchers in their work.

Introduction to 3-Methoxyphenyl methylcarbamate (Metolcarb)

3-Methoxyphenyl methylcarbamate, also known by its common name metolcarb, is a carbamate insecticide.[1] Carbamates are a class of pesticides that function by inhibiting the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function in both insects and mammals.[1] Although many carbamates have been phased out due to their toxicity profiles, understanding their environmental fate remains critical for assessing the long-term impacts of their historical use and for the development of newer, more environmentally benign alternatives.

This guide will explore the intricate pathways through which 3-Methoxyphenyl methylcarbamate degrades in the environment, examining both abiotic and biotic transformation processes. We will dissect the chemical reactions that govern its breakdown, the microorganisms capable of its metabolism, and the resulting degradation products. Furthermore, this document will provide detailed experimental protocols and analytical methodologies essential for studying its environmental persistence and transformation.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental fate of any chemical is fundamentally governed by its physicochemical properties. These parameters dictate its partitioning between soil, water, and air, as well as its susceptibility to various degradation mechanisms.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁NO₃ | [2] |

| Molecular Weight | 181.19 g/mol | [2] |

| Appearance | Colorless crystalline solid | [1] |

| Water Solubility | 2600 mg/L at 20°C | [3] |

| Vapor Pressure | 145 mPa at 20°C | [3] |

| Log P (Octanol-Water Partition Coefficient) | 1.7 | [1] |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 60 mL/g | [3] |

The relatively high water solubility and low Koc value of 3-Methoxyphenyl methylcarbamate suggest its potential for mobility in soil and leaching into groundwater.[3] Its moderate vapor pressure indicates that volatilization from soil and water surfaces is a possible, though likely minor, dissipation route.[3] The Log P value suggests a low potential for bioaccumulation in organisms.[3]

Abiotic Degradation Pathways: The Chemical Breakdown

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. For 3-Methoxyphenyl methylcarbamate, the primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis: The Role of Water and pH

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For carbamate esters like 3-Methoxyphenyl methylcarbamate, the ester linkage is susceptible to hydrolysis, particularly under alkaline conditions.[4]

The hydrolysis of 3-Methoxyphenyl methylcarbamate proceeds via the cleavage of the carbamate ester bond, yielding 3-methoxyphenol and methylcarbamic acid. Methylcarbamic acid is unstable and rapidly decomposes to methylamine and carbon dioxide.[4][5]

The rate of hydrolysis is significantly influenced by pH. While relatively stable in acidic to neutral conditions, the degradation of 3-Methoxyphenyl methylcarbamate accelerates rapidly in alkaline environments.[1] Estimated half-lives for metolcarb are 25 days at pH 7 and 2.5 days at pH 8, highlighting the critical role of pH in its persistence in aquatic systems.[1]

Photolysis: Degradation by Light

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Aromatic carbamates, including 3-Methoxyphenyl methylcarbamate, can absorb ultraviolet (UV) radiation from sunlight, leading to their transformation.

Recent studies on the direct photodegradation of metolcarb have shown that the process is primarily initiated by the singlet excited state (S*) of the molecule upon UV absorption.[6] This leads to the generation of radical cations and phenoxyl radicals through the cleavage of the C-O bond in the ester group.[6] These highly reactive intermediates then undergo further reactions, such as hydrogen abstraction from solvent molecules, to form various degradation products.[6] The quantum yields for photodegradation are influenced by the solvent, with different rates observed in aqueous versus non-aqueous environments.[6]

Biotic Degradation Pathways: The Microbial Contribution

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a crucial process for the removal of many organic pollutants from the environment. Carbamate insecticides are known to be susceptible to microbial metabolism.[4]

Microbial Metabolism in Soil and Water

In soil and aquatic environments, a diverse community of microorganisms can utilize 3-Methoxyphenyl methylcarbamate as a source of carbon and nitrogen for their growth.[4] The primary enzymatic reaction involved in the initial breakdown is the hydrolysis of the carbamate ester linkage by a class of enzymes known as carbamate hydrolases or esterases.[7] This enzymatic hydrolysis mirrors the abiotic hydrolysis pathway, yielding 3-methoxyphenol and methylcarbamic acid, which then decomposes.[4]

Further degradation of the aromatic ring of 3-methoxyphenol can occur through various microbial pathways. Bacteria possess enzymatic machinery, such as monooxygenases and dioxygenases, to hydroxylate the aromatic ring, leading to the formation of catecholic intermediates.[5][8][9][10] These intermediates then undergo ring cleavage, followed by a series of metabolic reactions that ultimately lead to the complete mineralization of the compound to carbon dioxide and water.[5][8][9][10][11]

Ecotoxicological Significance

The ecotoxicity of 3-Methoxyphenyl methylcarbamate and its degradation products is a critical aspect of its environmental risk assessment. As a carbamate insecticide, the parent compound is a neurotoxin that inhibits acetylcholinesterase.[1] This mode of action makes it toxic to a wide range of non-target organisms, including beneficial insects, aquatic invertebrates, and vertebrates.

The primary degradation product, 3-methoxyphenol, also exhibits toxicity.[10][12][13][14] Phenolic compounds, in general, can be toxic to aquatic life.[15] It is essential to evaluate the toxicity of both the parent compound and its major metabolites to understand the overall environmental impact of its use.

| Organism | Endpoint | Value (mg/L) | Source |

| Daphnia magna (Water Flea) | 48-h EC50 (Immobilization) | Not available for Metolcarb; Phenol: variable | [12][16][17][18] |

| Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | Not available for Metolcarb; Phenol: variable | [12][19] |

Note: Specific ecotoxicity data for 3-Methoxyphenyl methylcarbamate is limited due to its obsolete status. The data for phenol is provided for general context.

Experimental Protocols for Environmental Fate Studies

To investigate the environmental fate of 3-Methoxyphenyl methylcarbamate, standardized laboratory protocols are employed. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[20][21][22][23]

Step-by-Step Methodology:

-

Soil Selection and Characterization: Select at least one soil type (e.g., sandy loam). Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.[22]

-

Test Substance Application: Apply ¹⁴C-labeled 3-Methoxyphenyl methylcarbamate to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C). For aerobic conditions, ensure a continuous supply of air. For anaerobic conditions, purge the system with an inert gas like nitrogen.[20]

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), collect replicate soil samples.

-

Extraction: Extract the soil samples with appropriate solvents (e.g., acetonitrile, methanol) to recover the parent compound and its degradation products.

-

Analysis: Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent compound and its metabolites. Identify the metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Mineralization and Volatilization: Trap any evolved ¹⁴CO₂ and volatile organic compounds to determine the extent of mineralization and volatilization.[22]

-

Data Analysis: Calculate the dissipation half-life (DT50) of 3-Methoxyphenyl methylcarbamate and identify the major degradation products and their formation and decline over time.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This guideline is used to assess the degradation and partitioning of a chemical in a water-sediment system.[3][4][7][15][24]

Step-by-Step Methodology:

-

System Setup: Collect water and sediment from a natural source. Set up test systems in flasks containing both sediment and overlying water.[3]

-

Test Substance Application: Apply ¹⁴C-labeled 3-Methoxyphenyl methylcarbamate to the water phase of the test systems.

-

Incubation: Incubate the systems in the dark at a constant temperature. For aerobic conditions, gently bubble air through the water. For anaerobic conditions, maintain an oxygen-free environment.[3]

-

Sampling: At various time points, sample both the water and sediment phases.

-

Separation and Extraction: Separate the water and sediment. Extract the sediment with suitable solvents.

-

Analysis: Analyze the water and sediment extracts by HPLC with radioactivity detection and LC-MS for quantification and identification of the parent compound and degradation products.

-

Data Analysis: Determine the DT50 of 3-Methoxyphenyl methylcarbamate in the total system, water phase, and sediment phase. Characterize the distribution and transformation of the compound between the two phases.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for monitoring the fate of 3-Methoxyphenyl methylcarbamate and its degradation products in environmental matrices.

Sample Preparation

-

Water Samples: Solid-phase extraction (SPE) is a common technique for extracting and concentrating carbamates and their metabolites from water samples.

-

Soil and Sediment Samples: Pressurized liquid extraction (PLE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective methods for extracting the analytes from solid matrices.

Instrumental Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or a fluorescence detector is a widely used technique for the quantification of carbamates. For enhanced selectivity and sensitivity, HPLC coupled to a mass spectrometer (LC-MS) or tandem mass spectrometer (LC-MS/MS) is preferred.[25][26][27]

-

Gas Chromatography-Mass Spectrometry (GC-MS): While some carbamates are thermally labile, derivatization can make them suitable for GC-MS analysis, which offers excellent separation and identification capabilities.[25][28][29]

Conclusion

The environmental fate of 3-Methoxyphenyl methylcarbamate is a complex interplay of abiotic and biotic processes. Hydrolysis and photolysis are the primary abiotic degradation pathways, with the rate of hydrolysis being highly dependent on pH. Microbial metabolism in soil and water plays a significant role in its breakdown, ultimately leading to mineralization. The primary degradation product, 3-methoxyphenol, also possesses ecotoxicological relevance.

A thorough understanding of these degradation pathways, kinetics, and the resulting products is crucial for a comprehensive environmental risk assessment. The standardized protocols and advanced analytical techniques outlined in this guide provide the necessary tools for researchers to conduct robust studies on the environmental behavior of 3-Methoxyphenyl methylcarbamate and other related compounds. This knowledge is not only vital for managing the legacy of past pesticide use but also for guiding the development of safer and more sustainable chemical solutions for the future.

Sources

- 1. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 2. 3-Methoxyphenyl methylcarbamate | C9H11NO3 | CID 77540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]

- 5. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 7. oecd.org [oecd.org]

- 8. Microbial degradation of aromatic compounds - from one strategy to four - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. repositorio.unesp.br [repositorio.unesp.br]

- 11. KEGG PATHWAY: Degradation of aromatic compounds - Reference pathway [kegg.jp]

- 12. reviewboard.ca [reviewboard.ca]

- 13. ir-library.ku.ac.ke [ir-library.ku.ac.ke]

- 14. N-methylcarbamate pesticides and their phenolic degradation products: hydrolytic decay, sequestration and metal complexation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]

- 16. EFFECTS OF PHENOL ON Astyanax bifasciatus AND Daphnia magna | Oecologia Australis [revistas.ufrj.br]

- 17. erem.ktu.lt [erem.ktu.lt]

- 18. aloki.hu [aloki.hu]

- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 20. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. oecd.org [oecd.org]

- 23. eppltd.com [eppltd.com]

- 24. PrimoVeNde [onesearch.library.uwa.edu.au]

- 25. agilent.com [agilent.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. atsdr.cdc.gov [atsdr.cdc.gov]

- 28. Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review | MDPI [mdpi.com]

- 29. Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco [biolmolchem.com]

hydrolysis rates of 3-Methoxyphenyl methylcarbamate at varying pH levels

An In-Depth Technical Guide to the pH-Dependent Hydrolysis of 3-Methoxyphenyl methylcarbamate

Executive Summary

The chemical stability of aryl methylcarbamates is a critical parameter influencing their efficacy and environmental persistence, particularly for compounds used in agrochemical and pharmaceutical applications. 3-Methoxyphenyl methylcarbamate serves as a pertinent model compound for understanding these stability profiles. This technical guide provides a comprehensive examination of the hydrolysis kinetics of 3-Methoxyphenyl methylcarbamate across a range of pH conditions. We delve into the distinct mechanistic pathways that govern its degradation in acidic, neutral, and alkaline environments, supported by established chemical principles. This document outlines detailed, field-proven experimental protocols for researchers to reliably determine hydrolysis rates and construct a full pH-rate profile. By explaining the causality behind experimental design and data interpretation, this guide serves as an essential resource for scientists in drug development, environmental chemistry, and analytical sciences, enabling them to predict and control the stability of carbamate-containing molecules.

Introduction: The Significance of Carbamate Stability

The carbamate functional group is a cornerstone in the molecular architecture of numerous commercial products, including the widely used N-methylcarbamate insecticides and a variety of pharmaceutical agents.[1][2] Their biological activity is intrinsically linked to their chemical stability, as hydrolysis of the carbamate ester bond typically leads to inactivation.[2] The rate of this hydrolysis is profoundly influenced by the pH of the surrounding medium, a factor of paramount importance in physiological systems (e.g., the gastrointestinal tract) and in aquatic environments.[1][3][4]

3-Methoxyphenyl methylcarbamate (C₉H₁₁NO₃) is an aryl N-methylcarbamate that provides an excellent model for studying these pH-dependent degradation kinetics.[5][6] Understanding its hydrolysis profile—the relationship between pH and the degradation rate—is crucial for:

-

Drug Development: Predicting the oral stability and shelf-life of carbamate-based drugs.[2]

-

Environmental Science: Assessing the environmental persistence, bioaccumulation potential, and degradation pathways of carbamate pesticides.[1][7]

-

Analytical Chemistry: Developing robust analytical methods by minimizing analyte degradation during sample collection, preparation, and analysis.[8]

This guide will explore the underlying chemical mechanisms of hydrolysis and provide a validated experimental framework for its quantitative assessment.

The Chemical Landscape of Hydrolysis: Mechanisms and Kinetics

The hydrolysis of 3-Methoxyphenyl methylcarbamate proceeds via the cleavage of its ester linkage, yielding 3-methoxyphenol and methylcarbamic acid. The latter is unstable and rapidly decomposes to methylamine and carbon dioxide. The overall observed rate of hydrolysis (k_obs) across a wide pH range can be described by the contribution of three distinct processes: acid-catalyzed, neutral, and base-catalyzed hydrolysis.[1][3]

This relationship is expressed by the following kinetic equation:

k_obs = k_A[H⁺] + k_N + k_B[OH⁻]

where:

-

k_A is the second-order rate constant for acid-catalyzed hydrolysis.

-

k_N is the first-order rate constant for neutral (pH-independent) hydrolysis.

-

k_B is the second-order rate constant for base-catalyzed hydrolysis.

The resulting plot of log(k_obs) versus pH typically yields a characteristic V-shaped or U-shaped curve, known as a pH-rate profile, with the minimum rate observed at the pH where the neutral hydrolysis mechanism dominates.[9]

Acid-Catalyzed Hydrolysis (Typically Dominant at pH < 6)

Under acidic conditions, the hydrolysis rate is directly proportional to the proton concentration.[1] The reaction proceeds through a bimolecular acyl-oxygen cleavage mechanism (A_AC_2).[10] The key mechanistic steps are:

-

Protonation: Rapid, reversible protonation of the carbonyl oxygen atom, which significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The rate-determining step, involving the attack of a water molecule on the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer & Elimination: Rapid proton transfers and subsequent elimination of the 3-methoxyphenol leaving group.

This mechanism is generally less efficient for carbamates compared to standard esters because the nitrogen atom's electron-donating character partially counteracts the activation by protonation.[1]

Caption: Acid-Catalyzed Hydrolysis (A_AC_2 Mechanism).

Neutral Hydrolysis (Dominant at pH ≈ 6-8)

In the near-neutral pH range, the hydrolysis rate can become independent of both proton and hydroxide concentration.[1] Here, a water molecule acts as the nucleophile, attacking the neutral carbamate molecule. This process is generally slow due to the lower nucleophilicity of water compared to the hydroxide ion and the lack of carbonyl activation seen in acidic conditions. For many carbamates, this is the slowest degradation pathway and defines the point of maximum stability.

Base-Catalyzed Hydrolysis (Dominant at pH > 8)

Under alkaline conditions, hydrolysis is first-order with respect to the hydroxide ion concentration and proceeds significantly faster than in neutral or acidic media.[11][12] For N-monosubstituted aryl carbamates like our subject compound, two competing mechanisms are possible: a direct bimolecular addition-elimination (B_AC_2) and a unimolecular elimination-conjugate base (E1cB) pathway.[13][14][15]

-

B_AC_2 Mechanism: Involves a direct nucleophilic attack by a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 3-methoxyphenoxide anion. This pathway is analogous to base-catalyzed ester hydrolysis.[16]

-

E1cB Mechanism: This pathway is unique to carbamates possessing an N-H proton. It involves two steps:

-

Deprotonation: A rapid, reversible deprotonation of the nitrogen atom by a hydroxide ion to form a carbamate anion (the conjugate base).

-

Elimination: The rate-determining unimolecular expulsion of the 3-methoxyphenoxide leaving group from the anion to form a highly reactive methyl isocyanate intermediate (CH₃N=C=O). This intermediate is then rapidly attacked by water to form methylcarbamic acid.

-

For most N-aryl, N-methylcarbamates, the E1cB mechanism is the dominant pathway in alkaline solution.[7][15] The acidity of the N-H proton and the stability of the leaving group are key factors that favor this route over the B_AC_2 pathway.

Caption: Competing Base-Catalyzed Hydrolysis Mechanisms.

Experimental Framework for Rate Determination

A robust and reproducible experimental design is essential for accurately measuring hydrolysis rates. The following protocols are designed as a self-validating system, incorporating best practices for kinetic studies of carbamates.[8] The primary analytical technique employed is High-Performance Liquid Chromatography with UV detection (HPLC-UV), which allows for the direct monitoring of the disappearance of the parent compound over time.[17][18]

Materials and Reagents

-

3-Methoxyphenyl methylcarbamate (analytical standard, >99% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, 18.2 MΩ·cm)

-

Formic acid or Phosphoric acid (for pH adjustment)

-

Sodium hydroxide (reagent grade)

-

Buffer salts (e.g., phosphate, borate, citrate)

-

Class A volumetric glassware

-

Calibrated pH meter

-

Constant temperature water bath or incubator

-

HPLC system with UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Protocol 1: Preparation of Buffer Solutions

The choice of buffer is critical to maintain a constant pH throughout the kinetic run. Ensure the buffer components do not catalyze the reaction themselves (general acid/base catalysis).

-

Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 11). Use appropriate buffer systems (e.g., HCl for pH 2, citrate for pH 4, phosphate for pH 7, borate for pH 9, NaOH for pH 11+).

-

Adjust the final pH of each buffer solution at the intended experimental temperature using a calibrated pH meter.

-

For highly acidic or alkaline conditions (e.g., pH < 2 or pH > 12), standardized solutions of HCl or NaOH can be used directly.

Protocol 2: Kinetic Run Execution

This protocol follows pseudo-first-order conditions, where the concentration of water and the pH are constant, making the reaction rate dependent only on the carbamate concentration.

-

Stock Solution: Prepare a concentrated stock solution of 3-Methoxyphenyl methylcarbamate in a minimal amount of acetonitrile (e.g., 10 mg/mL). This minimizes the introduction of organic solvent into the aqueous reaction medium.

-

Reaction Initiation: Pre-equilibrate the required volume of each pH buffer in separate, sealed reaction vessels (e.g., amber glass vials) in a constant temperature bath (e.g., 25 °C).

-

To initiate the reaction, spike a small, precise volume of the carbamate stock solution into the buffer to achieve the target initial concentration (e.g., 10 µg/mL). The final concentration of acetonitrile should be kept low (<1%) to avoid effects on the reaction rate.

-

Immediately after vortexing, withdraw the first aliquot (t=0).

-

Sampling: Withdraw subsequent aliquots at predetermined time intervals. The sampling frequency should be adjusted based on the expected half-life at each pH, aiming for 8-10 data points before the reaction reaches >90% completion.

-

Quenching: Immediately quench the reaction in each aliquot to prevent further degradation before analysis. This is achieved by adding the aliquot to a vial containing a quenching solution (e.g., a small volume of acidic solution like formic acid) to rapidly shift the pH to a region of high stability (pH ≈ 5).[8]

-

Store quenched samples at low temperature (e.g., 4 °C) prior to HPLC analysis.

Protocol 3: Analytical Quantification by HPLC-UV

-

Method Setup: Develop an isocratic or gradient reverse-phase HPLC method capable of separating 3-Methoxyphenyl methylcarbamate from its hydrolysis product, 3-methoxyphenol.

-

Mobile Phase: Acetonitrile/Water mixture (e.g., 50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Detection: UV at a wavelength of maximum absorbance for the parent compound (e.g., ~270 nm).

-

Injection Volume: 20 µL.

-

-

Calibration: Prepare a set of calibration standards of 3-Methoxyphenyl methylcarbamate in the quenched matrix and run them to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Analysis: Analyze the quenched samples from the kinetic run and quantify the remaining concentration of the parent compound at each time point using the calibration curve.

Caption: Experimental Workflow for Kinetic Analysis.

Data Analysis and Presentation

Calculation of Rate Constants

Under pseudo-first-order conditions, the degradation of the carbamate follows the integrated rate law:

ln[C_t] = -k_obs * t + ln[C_0]

where:

-

[C_t] is the concentration at time t.

-

[C_0] is the initial concentration at t=0.

-

k_obs is the pseudo-first-order rate constant.

For each pH value, a plot of the natural logarithm of the concentration (ln[C_t]) versus time (t) should yield a straight line. The observed rate constant, k_obs, is the negative of the slope of this line. A high coefficient of determination (R² > 0.98) for this linear regression validates the assumption of first-order kinetics.

Data Summary

The calculated rate constants and corresponding half-lives (t₁/₂ = 0.693 / k_obs) should be summarized in a clear, tabular format. The following table presents illustrative data demonstrating a typical pH-rate profile for an N-methylcarbamate.

Table 1: Illustrative Hydrolysis Rate Data for 3-Methoxyphenyl methylcarbamate at 25 °C

| pH | k_obs (s⁻¹) | Half-life (t₁/₂) | Dominant Mechanism |

| 2.0 | 5.5 x 10⁻⁷ | ~14.6 days | Acid-Catalyzed (A_AC_2) |

| 4.0 | 6.1 x 10⁻⁸ | ~131 days | Acid-Catalyzed / Neutral |

| 7.0 | 1.2 x 10⁻⁸ | ~1.8 years | Neutral (Water Attack) |

| 9.0 | 8.9 x 10⁻⁷ | ~9.0 days | Base-Catalyzed (E1cB) |

| 11.0 | 8.9 x 10⁻⁵ | ~2.2 hours | Base-Catalyzed (E1cB) |

| 13.0 | 8.9 x 10⁻³ | ~1.3 minutes | Base-Catalyzed (E1cB) |

| Note: These values are representative and for illustrative purposes only. Actual experimental values must be determined empirically. |

Conclusion: From Mechanistic Insight to Practical Application

This guide has detailed the pH-dependent hydrolysis of 3-Methoxyphenyl methylcarbamate, demonstrating that its stability is a complex function of pH, governed by distinct acid, neutral, and base-catalyzed mechanisms. The compound exhibits maximum stability in the neutral pH range, with degradation rates accelerating dramatically in both strongly acidic and, particularly, strongly alkaline conditions. The dominance of the E1cB mechanism in basic media is a key characteristic for N-monosubstituted carbamates.

For researchers in drug development, this knowledge is fundamental for designing stable formulations and predicting the fate of a drug in the variable pH environments of the human body. For environmental scientists, the pH-rate profile is a critical input for models that predict the environmental persistence and transformation of carbamate-based pesticides. By following the rigorous experimental and analytical protocols outlined herein, researchers can generate high-quality, reliable kinetic data to support these critical scientific endeavors.

Sources

- 1. cecas.clemson.edu [cecas.clemson.edu]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]

- 4. BGD - Effects of pH on aquatic biodegradation processes [bg.copernicus.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 3-Methoxyphenyl methylcarbamate | C9H11NO3 | CID 77540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography | U.S. Geological Survey [usgs.gov]

- 18. epa.gov [epa.gov]

The Environmental Fate and Metabolic Breakdown of Metolcarb in Agricultural Soils: A Technical Whitepaper

Executive Summary

Metolcarb (m-tolyl methylcarbamate) is a broad-spectrum carbamate insecticide widely applied in agricultural settings to control leafhoppers and planthoppers. Understanding its metabolic breakdown in soil is critical for environmental risk assessment, groundwater protection, and agrochemical development. This whitepaper synthesizes the degradation kinetics, microbial metabolic pathways, and advanced LC-MS/MS analytical protocols required to accurately quantify metolcarb and its breakdown products in complex soil matrices.

Degradation Kinetics and Environmental Causality

The persistence of metolcarb in soil is governed by a race between abiotic hydrolysis, microbial degradation, and soil adsorption. Carbamates are characterized by an ester bond that is highly susceptible to hydrolytic cleavage.

Causality in Soil Persistence: The half-life of metolcarb is heavily dependent on soil pH and organic matter content. Alkaline conditions accelerate the base-catalyzed hydrolysis of the N-methylcarbamate linkage, rapidly degrading the parent compound. Conversely, acidic soils with high organic matter (e.g., peat) stabilize the ester bond and sequester the molecule via adsorption, drastically prolonging its half-life and increasing the risk of groundwater leaching 1[1].

Table 1: Influence of Soil Matrix and pH on Metolcarb Half-Life

| Soil Type | pH | Microbial Hydrolysis Half-Life (Days) |

| Silt | 7.85 | 7.9 |

| Silt Loam | 7.20 | 14.0 |

| Silt Loam | 7.05 | 15.0 |

| Silt Loam | 6.85 | 3.8 |

| Sand | 5.20 | 7.6 |

| Peat | 5.90 | 55.0 |

Data synthesized from standardized biodegradation assays 1[1].

Metabolic Breakdown Pathways

The degradation of metolcarb in agricultural soils proceeds primarily through a hydrolytic pathway mediated by both abiotic factors and microbial esterases.

Primary Hydrolysis: The initial and most critical step is the cleavage of the ester bond of the N-methylcarbamic acid. This hydrolysis yields three primary products: m-cresol (3-methylphenol), methylamine, and carbon dioxide2[2]. The resulting m-cresol is generally less toxic than the parent carbamate and is subject to further microbial degradation.

Microbial Metabolism: Soil bacteria, particularly those harboring catabolic plasmids (e.g., Arthrobacter sp. and Novosphingobium sp.), produce specific carbamate-hydrolyzing enzymes3[3]. These microbes utilize the methylamine byproduct as a highly accessible carbon and nitrogen source. Following hydrolysis, the m-cresol intermediate undergoes aerobic aromatic ring cleavage (via oxidative pathways), eventually entering the TCA cycle for complete mineralization4[4].

Fig 1. Primary metabolic breakdown pathway of metolcarb in agricultural soil.

Advanced Analytical Methodologies: Soil Extraction and Quantification

To accurately profile the degradation of metolcarb, researchers must extract both the parent compound and its polar metabolites from complex soil matrices. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol coupled with LC-MS/MS provides high-throughput, sensitive quantification.

Causality in Experimental Design

Standard QuEChERS methods utilize anhydrous magnesium sulfate ( MgSO4 ) to induce phase separation between water and acetonitrile. However, the hydration of MgSO4 is highly exothermic. Because carbamates and their phenolic metabolites are thermally labile, this localized heat can cause premature degradation during the extraction process. To prevent this, our protocol substitutes MgSO4 with anhydrous sodium sulfate ( Na2SO4 ), which absorbs moisture without significant heat release, thereby preserving analyte structural integrity 5[5].

Self-Validating Protocol Design

A protocol is only scientifically sound if it validates its own accuracy in real-time. This workflow incorporates a self-validating matrix-matched calibration system. By spiking an isotopically labeled internal standard (e.g., Metolcarb-d3) into the soil prior to extraction, the system automatically corrects for incomplete extraction recoveries and matrix-induced ion suppression in the mass spectrometer.

Step-by-Step Extraction Methodology

-

Sample Homogenization: Lyophilize and sieve agricultural soil samples (2 mm mesh) to ensure uniformity. Weigh 5.0 g of soil into a 50 mL centrifuge tube.

-

Internal Validation Spiking: Spike the soil with 50 µL of a 1 µg/mL Metolcarb-d3 internal standard solution. Allow 30 minutes for solvent evaporation and soil equilibration.

-

Solvent Extraction: Add 10 mL of LC-MS grade acetonitrile. Vortex vigorously for 1 minute, followed by ultrasonication for 15 minutes at room temperature to desorb tightly bound metabolites from soil organic matter.

-

Phase Partitioning: Add 1.0 g of NaCl and 2.0 g of anhydrous Na2SO4 . Shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous phases.

-

dSPE Cleanup: Transfer 1.5 mL of the upper acetonitrile layer to a microcentrifuge tube containing 50 mg Primary Secondary Amine (PSA) and 50 mg C18 sorbent. (Causality: PSA removes interfering organic acids; C18 removes non-polar lipids). Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

-

Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial for LC-MS/MS analysis.

Fig 2. Self-validating QuEChERS LC-MS/MS workflow for soil metabolite extraction.

LC-MS/MS Quantification Parameters

Detection of metolcarb is performed using a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is utilized to ensure high specificity. The precursor ion [M+H]+ at m/z 166.1 undergoes collision-induced dissociation (CID) to form distinct product ions6[6].

Table 2: Optimized MRM Parameters for Metolcarb Analysis

| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (CE) | Polarity |

| Metolcarb | 166.1 | 109.1 | 107.1 | -20 V / -15 V | ESI+ |

| Metolcarb-d3 (IS) | 169.1 | 112.1 | 110.1 | -20 V / -15 V | ESI+ |

Note: The primary transition (166.1 → 109.1) corresponds to the loss of the methyl isocyanate group, a characteristic fragmentation pathway for N-methylcarbamates.

References

- Source: nih.

- Source: who.

- Involvement of Two Plasmids in the Degradation of Carbaryl by Arthrobacter sp.

- Source: scielo.org.

- Source: mdpi.

- Source: acs.

Sources

In-Depth Technical Guide: Physicochemical Profiling and Mechanistic Workflows of CAS 1129-41-5

Executive Summary & Nomenclature Clarification

Critical Distinction: In chemical literature, procurement, and drug development, nomenclature discrepancies frequently lead to experimental errors. The target often queried as "3-Methoxyphenyl methylcarbamate" corresponds to CAS 3938-28-1. However, the requested CAS registry number 1129-41-5 definitively identifies (3-Methylphenyl methylcarbamate or m-Tolyl methylcarbamate)[1].

The substitution of a methoxy (-OCH₃) group for a methyl (-CH₃) group at the meta-position fundamentally alters the molecule's electron-donating properties, steric hindrance, and enzymatic binding affinity. To maintain strict scientific integrity, this whitepaper establishes the authoritative physicochemical profile, synthesis protocols, and mechanistic pathways exclusively for CAS 1129-41-5 (Metolcarb) , a benchmark carbamate acetylcholinesterase (AChE) inhibitor[2].

Chemical Identifiers & Physicochemical Properties

Accurate baseline data is mandatory for assay calibration, formulation stability, and pharmacokinetic modeling. The following tables consolidate the verified properties of Metolcarb[1][3].

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3-methylphenyl) N-methylcarbamate |

| CAS Registry Number | 1129-41-5 |

| PubChem CID | 14322 |

| Molecular Formula | C₉H₁₁NO₂ |

| SMILES | O=C(Oc1cc(ccc1)C)NC |

Table 2: Physicochemical Data

| Property | Value | Experimental Relevance |

| Molecular Weight | 165.19 g/mol | Crucial for exact molarity calculations in in vitro assays. |

| Physical State | Colorless crystalline solid | Visual indicator of high purity; discoloration suggests degradation. |

| Melting Point | 74 - 77 °C | Primary QA/QC metric for post-synthesis purity validation. |

| Water Solubility | ~2600 mg/L (at 30 °C) | Moderately soluble; requires DMSO/MeOH for high-concentration stock solutions. |

| Vapor Pressure | 0.145 Pa (20 °C) | Low volatility; safe for standard benchtop handling without extreme ventilation. |

Mechanistic Pathway: Acetylcholinesterase (AChE) Inhibition

Expertise & Causality: Metolcarb exerts its biological effect by acting as a competitive pseudo-substrate for (EC 3.1.1.7)[2]. The causality of inhibition lies in the nucleophilic attack by the catalytic serine hydroxyl group (-OH) within the enzyme's active site gorge onto the carbonyl carbon of the carbamate[4].

Unlike organophosphates—which permanently phosphorylate and "age" the enzyme—carbamates form a reversible covalent bond. The carbamoylated enzyme complex undergoes spontaneous, albeit slow, hydrolysis over a period of minutes to hours, eventually regenerating active AChE[5]. This reversibility explains why carbamates exhibit a lower mammalian toxicity profile compared to irreversible inhibitors[6].

Figure 1: Reversible inhibition mechanism of AChE by Metolcarb (CAS 1129-41-5).

Synthesis Workflow: The Chloroformate Route

Safety & Logic: Historically, carbamates were synthesized via the direct reaction of phenols with methyl isocyanate (MIC). Due to the extreme inhalation toxicity and explosive reactivity of MIC (notably responsible for the Bhopal disaster), modern laboratory protocols utilize the [7]. This two-step process isolates the highly reactive phosgene step from the amination step, providing a safer, highly controlled, and self-validating workflow.

Figure 2: Chloroformate synthesis route for Metolcarb ensuring high yield and safety.

Step-by-Step Self-Validating Protocol:

-

Reagent Preparation: Dissolve 1.0 molar equivalent of m-cresol in anhydrous toluene. Causality: Toluene is chosen as an aprotic solvent that does not react with phosgene but maintains high solubility for the intermediate.

-

Phosgenation (Temperature Critical): Cool the reactor to -10 °C. Slowly bubble 1.1 equivalents of phosgene (COCl₂) into the solution. Simultaneously, add 1.6 equivalents of aqueous NaOH dropwise[7]. Causality: The reaction is highly exothermic. Maintaining the temperature below 0 °C prevents the thermal degradation of phosgene and suppresses the formation of diphenyl carbonate byproducts. NaOH acts as an acid scavenger, neutralizing the HCl generated and driving the equilibrium forward.

-

Intermediate Validation (Checkpoint 1): Extract an aliquot of the organic layer. Analyze via GC-MS to confirm the complete conversion of m-cresol to m-tolyl chloroformate (m/z ~170).

-

Amination: Purge excess phosgene safely using a scrubber system. Introduce an excess of methylamine (CH₃NH₂) to the m-tolyl chloroformate solution under continuous stirring. Causality: Methylamine acts as a strong nucleophile, attacking the acyl chloride carbon to form the final carbamate ester linkage.

-

Isolation & Final Validation (Checkpoint 2): Wash the organic layer with dilute HCl to remove unreacted methylamine, followed by a brine wash. Evaporate the toluene under reduced pressure. Recrystallize the crude product from a hexane/ethyl acetate mixture. Validate the final product by verifying the melting point strictly falls within the 74–77 °C range[3].

Efficacy, Resistance Mechanisms, and Future Applications

In drug development and agrochemical research, the intensive historical use of monovalent carbamates like Metolcarb has led to selective evolutionary pressure, resulting in of target species (e.g., Nilaparvata lugens)[5].

To combat this, researchers are now utilizing the structural backbone of CAS 1129-41-5 to design multivalent, dual-binding site inhibitors. By appending a secondary moiety that reaches the peripheral anionic site (PAS) at the rim of the AChE gorge, these exhibit up to 12-fold greater inhibitory activity than standard Metolcarb, effectively overcoming established resistance mechanisms and opening new avenues for neurodegenerative disease research[4].

References

-

PubChem, "Metolcarb | C9H11NO2 | CID 14322", NIH. URL: 1

-

ChemicalBook, "1129-41-5 | CAS DataBase". URL: 3

-

CymitQuimica, "CAS 1129-41-5: Metolcarb". URL: 6

-

ChemBK, "METOLCARB - Physico-chemical Properties & Synthesis". URL: 7

-

ACS Publications, "Synthesis and Insecticidal Activity of Novel Carbamate Derivatives as Potential Dual-Binding Site Acetylcholinesterase Inhibitors", Journal of Agricultural and Food Chemistry. URL: 4

-

ResearchGate, "Altered acetylcholinesterase as a resistance mechanism in the brown planthopper". URL: 5

Sources

- 1. Metolcarb | C9H11NO2 | CID 14322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metolcarb | C9H11NO2 | CID 14322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1129-41-5 | CAS DataBase [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. CAS 1129-41-5: Metolcarb | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

Application Note: High-Sensitivity HPLC-MS/MS Determination of 3-Methoxyphenyl Methylcarbamate in Complex Matrices

Target Audience: Analytical Chemists, Environmental Researchers, and Drug/Agrochemical Development Professionals Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Executive Summary

The accurate quantification of carbamate derivatives, specifically 3-Methoxyphenyl methylcarbamate (CAS 3938-28-1), in complex biological and environmental matrices requires highly selective analytical techniques. Historically, carbamate analysis relied on post-column derivatization coupled with fluorescence detection due to the thermal lability of these compounds (which precludes standard GC-MS) and their lack of strong natural chromophores [1].

This application note details a robust, self-validating HPLC-MS/MS protocol utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. By leveraging Electrospray Ionization in positive mode (ESI+) and Multiple Reaction Monitoring (MRM), this method achieves sub-part-per-billion (ppb) sensitivity while effectively mitigating matrix suppression.

Mechanistic Foundations & Causality

Ionization and Adduct Management

3-Methoxyphenyl methylcarbamate ( C9H11NO3 , Monoisotopic mass: 181.0739 Da) contains a carbamate ester linkage that readily accepts protons in an acidic environment [2]. The mobile phase is deliberately spiked with 0.1% formic acid and 5 mM ammonium formate.

-

Causality: Formic acid drives the equilibrium toward the formation of the protonated precursor ion [M+H]+ . However, carbamates are notorious for forming stable sodium adducts [M+Na]+ in the source, which resist fragmentation in the collision cell and degrade MS/MS sensitivity. The addition of ammonium formate acts as a volatile buffer, outcompeting ambient sodium ions to ensure the analyte predominantly forms the desired [M+H]+ species.

Collision-Induced Dissociation (CID) Pathway

In the collision cell, the protonated precursor ( m/z 182.1) undergoes a characteristic neutral loss. The cleavage of the carbamate ester bond results in the expulsion of methyl isocyanate ( CH3NCO , 57 Da), leaving a stable 3-methoxyphenol cation ( m/z 125.1). A secondary fragmentation yields m/z 93.1 via the loss of methanol. Monitoring these specific transitions ensures high orthogonality against isobaric matrix interferences [3].

Figure 1: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Experimental Protocol

Reagents and Materials

-

Analytical Standards: 3-Methoxyphenyl methylcarbamate (Purity ≥ 99.0%).

-

Surrogate Standard: 4-bromo-3,5-dimethylphenyl-N-methylcarbamate (BDMC). Used to self-validate extraction efficiency and track matrix suppression [4].

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 M Ω⋅cm ).

-

Extraction Salts: Anhydrous Magnesium Sulfate ( MgSO4 ), Sodium Chloride ( NaCl ).

-

dSPE Sorbents: Primary Secondary Amine (PSA).

Step-by-Step Sample Preparation (QuEChERS)

The extraction relies on salting-out liquid-liquid partitioning. The exothermic hydration of MgSO4 decreases the solubility of the moderately polar carbamate in the aqueous phase, driving it into the acetonitrile layer.

-

Homogenization & Spiking: Weigh 10.0±0.1 g of homogenized sample into a 50 mL PTFE centrifuge tube. Spike with 50 μL of 1 μg/mL BDMC surrogate standard.

-

Extraction: Add 10.0 mL of ACN containing 1% formic acid. Vortex vigorously for 1 minute.

-

Salting Out: Add 4.0 g anhydrous MgSO4 and 1.0 g NaCl . Immediately shake vigorously for 2 minutes to prevent salt agglomeration.

-

Phase Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

dSPE Cleanup: Transfer 1.0 mL of the upper organic (ACN) layer into a 2 mL microcentrifuge tube containing 150 mg MgSO4 and 25 mg PSA.

-

Note: PSA acts as a weak anion exchanger, effectively removing co-extracted organic acids, pigments, and sugars without retaining the neutral carbamate analyte.

-

-

Final Filtration: Vortex for 30 seconds, centrifuge at 10,000 rpm for 3 minutes, and filter the supernatant through a 0.22 μm PTFE syringe filter into an autosampler vial.

Figure 2: Step-by-step QuEChERS extraction workflow for carbamate pesticide recovery.

Chromatographic Separation (HPLC)

A rapid gradient elution ensures sharp peak shapes and minimizes longitudinal diffusion. A sub-2-micron C18 column is selected for high theoretical plate counts, enabling baseline resolution from matrix interferents [5].

-

Column: Reversed-phase C18 (100 mm × 2.1 mm, 1.8 μm )

-

Column Temperature: 40°C

-

Injection Volume: 5 μL

-

Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate

-

Mobile Phase B: Methanol + 0.1% Formic Acid

Table 1: HPLC Gradient Elution Profile

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 0.30 | 95 | 5 |

| 1.0 | 0.30 | 95 | 5 |

| 5.0 | 0.30 | 40 | 60 |

| 7.0 | 0.30 | 5 | 95 |

| 8.5 | 0.30 | 5 | 95 |

| 8.6 | 0.30 | 95 | 5 |

| 12.0 | 0.30 | 95 | 5 |

Mass Spectrometry (MS/MS) Parameters

Data acquisition is performed in MRM mode to maximize duty cycle and sensitivity.

-

Ionization Mode: ESI Positive (+)

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 750 L/hr ( N2 )

-

Collision Gas: Argon (0.15 mL/min)

Table 2: MRM Transitions and Collision Energies

| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |

| 3-Methoxyphenyl methylcarbamate | 182.1 | 125.1 | 50 | 25 | 15 | Quantifier |

| 3-Methoxyphenyl methylcarbamate | 182.1 | 93.1 | 50 | 25 | 28 | Qualifier |

| BDMC (Surrogate) | 258.1 | 201.1 | 50 | 30 | 18 | IS / Recovery |

System Validation & Quality Control (Self-Validating System)

To guarantee the scientific integrity of the results, the protocol must be self-validating. The inclusion of the BDMC surrogate standard monitors the extraction efficiency in real-time. A matrix-matched calibration curve (ranging from 0.5 to 100 μg/kg ) is mandatory to compensate for signal enhancement or suppression caused by co-eluting matrix components.

Table 3: Representative Method Validation Metrics

| Matrix Type | Spiked Conc. ( μg/kg ) | Mean Recovery (%) | RSD (%) | LOD ( μg/kg ) | LOQ ( μg/kg ) |

| Surface Water | 1.0 | 98.1 | 3.2 | 0.05 | 0.15 |

| Agricultural Soil | 10.0 | 92.4 | 4.8 | 0.50 | 1.50 |

| Fruit Homogenate | 10.0 | 88.5 | 6.1 | 0.80 | 2.50 |

Acceptance Criteria: Surrogate recovery must fall between 80% and 120%. If recovery falls outside this window, the sample must be re-extracted, or the dSPE sorbent ratio adjusted to better manage matrix interferences.

References

- PubChem: 3-Methoxyphenyl methylcarbamate N

- Application Note: High-Throughput Analysis of N-Methyl Carbamates in Complex M

- Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry Environmental Protection Agency (EPA)

- OSTI.

- Rapid SPME/LC/MS/MS analysis of N-methylcarbamate pesticides in water PubMed (N

Sources

Application Note: Advanced Solid-Phase Extraction (SPE) Methodologies for the Trace Determination of Metolcarb in Environmental Water Samples

Executive Summary

Metolcarb (3-methylphenyl methylcarbamate) is a widely deployed carbamate insecticide utilized in agricultural pest control. Due to its relatively high aqueous solubility and mobility, it frequently contaminates surface and groundwater systems. This application note provides an in-depth, self-validating guide to extracting metolcarb from complex water matrices. We detail both traditional polymeric Solid-Phase Extraction (SPE) and advanced Graphene-based Magnetic Solid-Phase Extraction (MSPE), explaining the physicochemical causality behind each protocol step to ensure researchers achieve parts-per-trillion (ppt) sensitivity while mitigating matrix suppression.

Mechanistic Insights: Sorbent Selection and Analyte Interactions

Metolcarb possesses a moderate octanol-water partition coefficient (log Kow ≈ 1.8). This moderate polarity makes it susceptible to breakthrough on purely hydrophobic silica-based sorbents (e.g., C18) if sample volumes are excessive or flow rates are unoptimized.

-

Polymeric HLB Sorbents: Hydrophilic-Lipophilic Balanced (HLB) copolymers provide a dual-retention mechanism. The divinylbenzene backbone offers strong hydrophobic interactions, while the N-vinylpyrrolidone moiety provides dipole-dipole interactions. This ensures robust retention of metolcarb even in highly aqueous matrices, aligning with standard environmental protection guidelines for carbamate extraction[1].

-

Graphene-Based Magnetic Nanocomposites: Graphene exhibits an exceptionally high surface-area-to-volume ratio and a delocalized π-electron system. This facilitates powerful π-π stacking interactions with the aromatic phenyl ring of metolcarb. When functionalized with Fe₃O₄ nanoparticles, the sorbent allows for rapid phase separation via an external magnetic field, achieving massive enrichment factors (474–868) and bypassing the need for tedious vacuum manifold filtration[2].

Experimental Workflows & Logical Relationships

Standard Solid-Phase Extraction (SPE) workflow for metolcarb in water.

Magnetic Solid-Phase Extraction (MSPE) workflow using graphene nanocomposites.

Detailed Experimental Protocols

Protocol A: Traditional Polymeric SPE (HLB) Workflow

This protocol is engineered as a self-validating system. To ensure data integrity, every extraction batch must include a Laboratory Reagent Blank (LRB) and a Laboratory Fortified Matrix (LFM) spiked with 50 ng/L of metolcarb prior to extraction[1].

-

Sample Pre-treatment: Filter 100–500 mL of the water sample through a 0.45 µm nylon membrane to remove suspended particulate matter that could clog the SPE frit. Adjust the pH to 6.0–7.0 using dilute HCl or NaOH.

-

Causality: Carbamate pesticides are highly prone to base-catalyzed hydrolysis. Maintaining a neutral to slightly acidic pH prevents the degradation of metolcarb during the hours-long extraction process[1].

-

-

Cartridge Conditioning: Pass 5 mL of LC-MS grade Methanol followed by 5 mL of LC-MS grade water through a 200 mg polymeric HLB cartridge.

-

Causality: Methanol solvates the polymeric bed, maximizing the surface area available for interaction. The subsequent water wash equilibrates the sorbent to match the aqueous sample matrix, preventing analyte precipitation upon loading.

-

-

Sample Loading: Load the pH-adjusted water sample at a strictly controlled flow rate of 5 mL/min.

-

Causality: Exceeding this flow rate reduces the residence time of metolcarb in the sorbent bed, disrupting the mass transfer kinetics and leading to analyte breakthrough.

-

-

Washing: Wash the cartridge with 5 mL of 5% Methanol in water.

-

Causality: This specific solvent ratio selectively elutes highly polar matrix interferences (e.g., humic acids, inorganic salts) without yielding enough elutropic strength to disrupt the hydrophobic retention of metolcarb.

-

-

Drying: Apply a vacuum (15 inHg) for 10–15 minutes until the sorbent bed is visibly dry.

-

Causality: Complete removal of residual water is critical. Aqueous carryover will cause phase separation when eluting with a non-polar solvent and leads to severe peak broadening during reversed-phase LC injection.

-

-

Elution & Reconstitution: Elute the analyte with 2 × 3 mL of 100% Methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C, then reconstitute in 1 mL of the initial HPLC mobile phase (e.g., Acetonitrile/Water 55:45 v/v)[3].

Protocol B: Graphene-Based Magnetic Solid-Phase Extraction (MSPE)

This advanced protocol leverages nanoparticle adsorption and magnetic phase separation, eliminating vacuum manifolds and reducing sample preparation time[2].

-

Sorbent Dispersion: Add 20 mg of synthesized graphene-Fe₃O₄ nanocomposite directly to 100 mL of filtered environmental water.

-

Incubation: Vortex or mechanically shake the suspension for 10 minutes at room temperature.

-

Causality: Vigorous agitation maximizes the collision frequency between the metolcarb molecules and the dispersed graphene sheets, rapidly driving the π-π adsorption equilibrium to completion[2].

-

-

Magnetic Separation: Place a strong neodymium magnet against the exterior wall of the sample vial for 2 minutes. Once the supernatant is completely transparent, decant and discard the aqueous phase.

-

Causality: The paramagnetic properties of the Fe₃O₄ core allow the sorbent to be immobilized instantly, ensuring zero loss of the target-bound nanoparticles during decanting[2].

-

-

Desorption: Add 1.0 mL of Methanol to the isolated magnetic sorbent and ultrasonicate for 3 minutes.

-

Causality: The cavitation forces generated by ultrasonication provide the necessary kinetic energy to break the strong π-π stacking interactions, quantitatively releasing metolcarb into the desorption solvent.

-

-

Final Isolation: Apply the magnet again to isolate the depleted sorbent, and collect the methanol extract for direct HPLC-DAD or LC-MS/MS analysis.

Quantitative Data & Performance Metrics

The following table summarizes the performance of various solid-phase extraction techniques for metolcarb in water matrices, demonstrating the evolution from traditional microextraction to advanced nanomaterial-based approaches.

| Extraction Method | Sorbent Material | Sample Volume | Limit of Detection (LOD) | Recovery (%) | Reference |

| SPME-HPLC | 60 µm PDMS/DVB Fiber | 4.0 mL | 15.0 µg/L | 83.5 – 103.8% | [3] |

| VA-D-μ-SPE | CTAB-Modified Zeolite NaY | 7.0 mL | 4.0 µg/L | > 95.0% | [4] |

| Graphene-MSPE | Graphene-Fe₃O₄ Nanocomposite | 100.0 mL | 0.02 – 0.04 ng/mL | > 90.0% | [2] |

| Traditional SPE | Polymeric HLB / C18 | 100 - 500 mL | Method Dependent | Method Dependent | [1] |

Note: The Graphene-MSPE method demonstrates superior sensitivity (LOD in the low ng/L range) due to the massive enrichment factors (474–868) achieved by the high surface area of the graphene sheets[2].

Sources

Application Note: Advanced Fluorescence Probe Design for 3-Methoxyphenyl Methylcarbamate (Metolcarb) Sensing

Introduction & Rationale

3-Methoxyphenyl methylcarbamate, commonly known as metolcarb, is a broad-spectrum carbamate insecticide widely used in agriculture. Due to its potent inhibition of acetylcholinesterase (AChE) and subsequent neurotoxicity, rapid and highly sensitive detection in environmental and food matrices is critical.

Traditional chromatographic methods are labor-intensive and require complex sample preparation. Fluorescence-based chemosensing has emerged as a superior alternative, offering high signal-to-noise ratios, real-time analysis, and operational simplicity[1]. As a Senior Application Scientist, I have structured this guide to detail three distinct, field-proven fluorescence sensing modalities: Supramolecular Host-Guest Recognition , Enzyme-Inhibition Ratiometric Sensing , and Capillary Electrophoresis Immunoassay (CEIA) .

Mechanistic Design Strategies

Supramolecular Host-Guest Recognition (Turn-ON)

Direct detection of small neutral molecules like metolcarb is challenging. The design of a naphthol-appended calix[4]arene (NOC4) probe leverages the unique three-dimensional cavity of calixarenes. The calix[4]arene acts as a hydrophobic "host" that specifically encapsulates the 3-methoxyphenyl ring of metolcarb. Upon encapsulation, the spatial restriction inhibits the Photoinduced Electron Transfer (PET) mechanism that normally quenches the naphthol fluorophore, resulting in a dramatic fluorescence "Turn-ON" at 340 nm[1][2].

Host-guest recognition mechanism of metolcarb by NOC4 leading to fluorescence Turn-ON.

Dual-Enzyme Cascade Ratiometric Sensing

To overcome environmental fluctuations (e.g., pH, temperature, background fluorescence), ratiometric probes utilize two distinct emission wavelengths. A highly effective system uses blue-emissive carbon nanodots (CDs) and red-emissive quantum dots (QDs) coupled with an AChE/Choline Oxidase (ChOx) cascade[3].

-

Causality: In the absence of metolcarb, AChE hydrolyzes acetylcholine to choline, which ChOx oxidizes to produce H₂O₂. H₂O₂ oxidizes Fe²⁺ to Fe³⁺, which specifically quenches the blue CDs via the inner filter effect (IFE). When metolcarb is present, it inhibits AChE, halting the cascade. Fe³⁺ is not produced, and the blue fluorescence remains high. The red QDs act as an insensitive internal standard, providing a reliable I445/I625 readout[3].

AChE-mediated cascade for metolcarb sensing using ratiometric CDs/QDs fluorescence.

Capillary Electrophoresis Immunoassay (CEIA)

For complex food matrices, combining the specificity of antibodies with Laser-Induced Fluorescence (LIF) provides unparalleled sensitivity. FITC is labeled on metolcarb to create an immunofluorescent tracer. Free metolcarb in the sample competes with the tracer for a limited amount of anti-metolcarb antibodies. The bound and free fractions are subsequently separated by capillary electrophoresis and quantified[4].

Competitive CEIA workflow for metolcarb using FITC-labeled tracers and LIF detection.

Quantitative Performance Summary

The following table synthesizes the analytical performance of the discussed fluorescence sensing modalities, allowing researchers to select the appropriate method based on required sensitivity and sample complexity.

| Sensing Strategy | Probe / Material | Mechanism | Linear Range | Limit of Detection (LOD) | Reference |

| Supramolecular | Naphthol-calix[4]arene (NOC4) | Host-Guest / Turn-ON | N/A | 0.1 µM | Zeng et al.[1][2] |

| Ratiometric | CDs / QDs + AChE/ChOx | Enzyme Inhibition / IFE | Highly tunable | High Sensitivity | [3] |

| Immunoassay | FITC-Metolcarb Tracer | Competitive Binding | 0.25 - 50.0 µg/L | 0.07 µg/L | [4] |

Step-by-Step Experimental Protocols

Protocol A: Supramolecular Sensing via NOC4 Probe

This protocol is optimized for rapid, direct detection in organic or semi-aqueous environments.

-

Reagent Preparation: Prepare a 1.0 mM stock solution of NOC4 in high-purity acetonitrile (MeCN). Prepare metolcarb standard solutions (0.1 - 100 µM) in MeCN.

-

Causality: MeCN is strictly required because highly aqueous environments induce hydrophobic collapse of the calixarene cavity, hindering the specific π−π and hydrogen-bonding interactions required for metolcarb encapsulation[2].

-

-

Assay Assembly: In a quartz cuvette, mix 10 µL of the NOC4 stock with 990 µL of the target sample (final NOC4 concentration: 10 µM).

-

Incubation: Incubate at room temperature (25°C) for 5 minutes. This brief window is sufficient to achieve thermodynamic equilibrium for host-guest complexation.

-

Fluorescence Measurement: Set the excitation wavelength ( λex ) to 265 nm. Record the emission spectra from 300 to 450 nm.

-

Data Analysis: Quantify the fluorescence Turn-ON peak at 340 nm[2]. Plot the intensity against the metolcarb concentration to generate a standard curve.

Protocol B: Ratiometric CDs/QDs Enzyme-Inhibition Assay

This protocol is designed for complex matrices where background fluorescence or environmental fluctuations are a concern.

-

Probe Mixture Preparation: Mix blue-emissive CDs ( λem = 445 nm) and red-emissive QDs ( λem = 625 nm) at a precise w/w ratio of 11.6 to establish the ratiometric baseline[3].

-

Enzyme Pre-incubation: In a microcentrifuge tube, combine 50 µL of the sample extract with 50 µL of AChE (0.500 U/mL). Incubate at 37°C for 15 minutes.

-

Causality: 37°C is the optimal physiological temperature for AChE activity. The 15-minute pre-incubation allows metolcarb to covalently carbamylate the serine hydroxyl group in the active site of AChE, ensuring maximum inhibition before the substrate is introduced[3].

-

-

Cascade Reaction: Add 50 µL of Acetylcholine (ACh), 50 µL of Choline Oxidase (ChOx), and 50 µL of Fe²⁺ solution. Incubate at 37°C for 30 minutes to allow H₂O₂ generation and subsequent Fe³⁺ formation.

-

Signal Readout: Add the CDs/QDs probe mixture to the reaction. Excite the sample at 360 nm and measure emission intensities at 445 nm and 625 nm.

-

Quantification: Calculate the ratio I445/I625 . A higher ratio indicates higher metolcarb concentration (due to the prevention of Fe³⁺-induced quenching of the blue CDs).

Data Analysis & Self-Validation System

To ensure the trustworthiness of the generated data, every experimental run must include a self-validating Quality Control (QC) framework:

-

Interference & Selectivity Testing: Run parallel assays using structural analogues (e.g., carbaryl, isoprocarb, fenobucarb) and other pesticide classes (e.g., organophosphates like malathion). A robust probe (like NOC4) must show a signal enhancement for metolcarb that is at least 5-fold higher than for any analogue[2].

-

Matrix Spiking & Recovery: When testing real-world samples (e.g., agricultural runoff or cabbage extract), native matrices often contain auto-fluorescent compounds. Spike known concentrations of metolcarb into blank matrix samples. Calculate the recovery rate: (Measured Concentration / Spiked Concentration) × 100. Acceptable recovery ranges for validated assays fall strictly between 80% and 120%[4].

-

Internal Standard Verification: In Protocol B, strictly monitor the absolute intensity of the red QDs ( I625 ). If I625 fluctuates by more than ±5% between samples, it indicates severe matrix interference or probe aggregation, invalidating the ratiometric readout.

References

-

Title: Recent progress in fluorescence-based chemosensing of pesticides Source: RSC Publishing URL: [Link]

-

Title: Determination of metolcarb in food by capillary electrophoresis immunoassay with a laser-induced fluorescence detector Source: PubMed URL: [Link]

-

Title: A Review on Calixarene Fluorescent Chemosensor Agents for Various Analytes Source: Pandawa Institute Journals URL: [Link]

-

Title: A smartphone-based fluorospectrophotometer and ratiometric fluorescence nanoprobe for on-site quantitation of pesticide residue Source: PMC (National Institutes of Health) URL: [Link]

Sources

- 1. Recent progress in fluorescence-based chemosensing of pesticides - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00364K [pubs.rsc.org]

- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 3. A smartphone-based fluorospectrophotometer and ratiometric fluorescence nanoprobe for on-site quantitation of pesticide residue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of metolcarb in food by capillary electrophoresis immunoassay with a laser-induced fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Systematic Approach to Optimizing Mobile Phase Composition for the Separation of Metolcarb by Reverse-Phase HPLC

Abstract

This comprehensive guide provides a detailed protocol and theoretical framework for the optimization of mobile phase composition in the analysis of metolcarb, a carbamate insecticide, using reverse-phase high-performance liquid chromatography (RP-HPLC). The narrative delves into the fundamental principles governing the separation of moderately non-polar analytes like metolcarb on C18 stationary phases. It emphasizes a systematic, causality-driven approach to method development, focusing on the critical role of the organic modifier and the strategic choice between isocratic and gradient elution to achieve optimal resolution, peak shape, and analysis time. This document is intended for researchers, analytical scientists, and quality control professionals in the agricultural, environmental, and food safety sectors.

Introduction: The Analytical Challenge of Metolcarb

Metolcarb, (3-methylphenyl) N-methylcarbamate, is a carbamate insecticide previously used to control a range of sucking insects on crops like rice.[1][2] As with many pesticides, its presence in food and environmental matrices is strictly regulated, necessitating robust and reliable analytical methods for its detection and quantification.[3][4] High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode, is the predominant technique for the analysis of such compounds due to its versatility and applicability to a wide range of polarities.[5][6]

The success of any RP-HPLC method hinges on the precise composition of the mobile phase, which dictates the retention and selectivity of the separation.[7] This application note will provide a detailed, step-by-step guide to systematically optimize the mobile phase for metolcarb analysis, moving beyond a simple recitation of parameters to explain the underlying chromatographic principles.

Foundational Principles: Metolcarb and Reverse-Phase Chromatography

Reverse-phase chromatography separates analytes based on their hydrophobicity.[5][8] A non-polar stationary phase, typically silica bonded with C18 (octadecyl) alkyl chains, is used in conjunction with a polar mobile phase, usually a mixture of water and a miscible organic solvent.[6][9]

Metolcarb is a moderately non-polar molecule, with a LogP value of approximately 1.63 to 1.7.[1][3][10] This property makes it well-suited for retention and separation on a C18 column. In the reverse-phase system, metolcarb molecules partition between the polar mobile phase and the hydrophobic stationary phase.[9] The more hydrophobic the analyte, the stronger its interaction with the stationary phase, leading to a longer retention time.[11]

The primary tool for controlling retention in this system is the composition of the mobile phase. By increasing the proportion of the organic solvent (the "strong" solvent), the mobile phase becomes less polar, which reduces the hydrophobic interaction between metolcarb and the stationary phase, causing it to elute more quickly.[12] Conversely, increasing the aqueous component (the "weak" solvent) enhances retention.[13]

Strategic Mobile Phase Optimization

The goal of mobile phase optimization is to achieve a retention factor (k) ideally between 2 and 10 for the analyte peak.[12] This range ensures good resolution from the void volume and avoids excessively long run times that can lead to peak broadening.[12]

Selecting the Organic Modifier

The two most common organic modifiers for reverse-phase HPLC are acetonitrile (ACN) and methanol (MeOH).[8]

-

Acetonitrile (ACN) is often the preferred choice due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at low wavelengths.[11] It is considered a "stronger" eluting solvent than methanol for many compounds.

-

Methanol (MeOH) is a protic solvent and can offer different selectivity for certain analytes due to its ability to engage in hydrogen bonding interactions.[14] It is also a viable and sometimes more cost-effective alternative.

For metolcarb, both ACN and MeOH are suitable. ACN is a common starting point, as demonstrated in existing literature where an acetonitrile-water mixture was successfully used.[15][16][17]

The Role of pH

The pH of the mobile phase is a critical parameter for ionizable compounds, as it can alter their charge state and dramatically affect their retention.[13][18][19] Metolcarb, being a carbamate ester, is a neutral compound and does not possess readily ionizable functional groups within the typical HPLC operating pH range (pH 2-8).[1] Therefore, the mobile phase pH is not expected to have a significant impact on its retention, and stringent pH control with buffers is generally unnecessary.[18] Using unmodified HPLC-grade water with the organic modifier is typically sufficient.

Isocratic vs. Gradient Elution

The choice between an isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution is fundamental.

-

Isocratic Elution: Simple, robust, and requires less sophisticated instrumentation.[11] It is ideal for separating simple mixtures where all components have similar retention behavior.

-

Gradient Elution: Offers superior resolution for complex mixtures with a wide range of polarities and can significantly shorten analysis times.[5]

For a single analyte like metolcarb, an isocratic method is often sufficient and preferable for its simplicity and robustness, making it ideal for routine quality control applications.[15][16]

Experimental Protocol: Systematic Optimization Workflow

This protocol outlines a systematic approach to developing a robust isocratic method for metolcarb.

Materials and Instrumentation

-

HPLC System: A binary or quaternary pump system with a UV detector.

-

Column: A C18 column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size) is a standard choice.[20]

-

Chemicals: HPLC-grade acetonitrile, HPLC-grade methanol, and HPLC-grade water.

-

Standard: Analytical standard of metolcarb.[21]

Preparation of Solutions

-

Mobile Phase A: HPLC-grade water.

-

Mobile Phase B: HPLC-grade acetonitrile (or methanol).

-

Sample Diluent: A mixture of water and organic modifier similar to the starting mobile phase composition (e.g., 50:50 ACN:Water) to ensure good peak shape.

-

Metolcarb Stock Solution: Prepare a 1 mg/mL stock solution of metolcarb in methanol.

-

Working Standard: Dilute the stock solution with the sample diluent to a suitable concentration for UV detection (e.g., 10 µg/mL).

Optimization Workflow Diagram

The following diagram illustrates the logical flow for optimizing the mobile phase.

Caption: Workflow for systematic mobile phase optimization.

Step-by-Step Protocol

-

System Setup: Install the C18 column and set the column oven temperature to a constant value (e.g., 30 °C) to ensure reproducible retention times. Set the UV detector to a wavelength where metolcarb has significant absorbance, such as 210 nm.[15][16]

-

Initial Scouting Run:

-

Begin with an isocratic mobile phase composition that is a reasonable starting point. A 50:50 (v/v) mixture of acetonitrile and water is a good initial condition.

-

Equilibrate the column with this mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Inject the metolcarb working standard (e.g., 10 µL).

-

-

Evaluation of the Initial Chromatogram:

-

Retention Time: Determine the retention time (t_R) of the metolcarb peak. Calculate the retention factor (k) using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (the first disturbance in the baseline).

-

Peak Shape: Assess the peak asymmetry. An ideal peak is symmetrical (asymmetry factor ≈ 1.0).

-

-

Systematic Adjustment of Mobile Phase Strength:

-

If retention is too low (k < 2): The organic content is too high. Decrease the percentage of acetonitrile in 5-10% increments (e.g., move to 45% ACN, then 40% ACN). Equilibrate the system and re-inject the standard after each change.

-

If retention is too high (k > 10): The organic content is too low. Increase the percentage of acetonitrile in 5-10% increments (e.g., move to 55% ACN, then 60% ACN). Equilibrate and re-inject.

-

-

Finalizing the Method: Once a mobile phase composition that yields a retention factor in the optimal range (2 < k < 10) with good peak shape is found, perform several replicate injections to confirm the method's reproducibility.

Data Presentation and Interpretation

The results of the optimization process can be effectively summarized in a table to facilitate comparison.